Cas no 89489-56-5 (1,3-Dioxolan-2-one, 4-propyl-)

1,3-Dioxolan-2-one, 4-propyl- structure
1,3-Dioxolan-2-one, 4-propyl- structure
Product Name:1,3-Dioxolan-2-one, 4-propyl-
N.o CAS:89489-56-5
MF:C6H10O3
MW:130.141802310944
CID:598813
PubChem ID:13751606
Update Time:2024-10-26

1,3-Dioxolan-2-one, 4-propyl- Propriedades químicas e físicas

Nomes e Identificadores

    • 1,3-Dioxolan-2-one, 4-propyl-
    • 4-propyl-1,3-dioxolan-2-one
    • 4-Propyl-1,3-dioxolan-2-one (ACI)
    • Carbonic acid, cyclic propylethylene ester (7CI)
    • Carbonic acid, propylethylene ester (6CI)
    • 1,2-Pentanediol carbonate
    • 1,2-Pentylene carbonate
    • 4-Propyl-1,3-dioxolidin-2-one
    • SCHEMBL164146
    • DTXSID30548405
    • CS-0134586
    • E81658
    • AS-82213
    • 89489-56-5
    • 1,3-Dioxolan-2-one,4-propyl
    • Inchi: 1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3
    • Chave InChI: AUXJVUDWWLIGRU-UHFFFAOYSA-N
    • SMILES: O=C1OC(CCC)CO1

Propriedades Computadas

  • Massa Exacta: 130.062994177g/mol
  • Massa monoisotópica: 130.062994177g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 111
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.5
  • Superfície polar topológica: 35.5Ų

1,3-Dioxolan-2-one, 4-propyl- Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
1PlusChem
1P008882-1g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
1g
$161.00 2024-04-20
1PlusChem
1P008882-5g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
5g
$625.00 2024-04-20
eNovation Chemicals LLC
Y1248732-100mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
100mg
$90 2024-06-07
eNovation Chemicals LLC
Y1248732-250mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
250mg
$115 2024-06-07
eNovation Chemicals LLC
Y1248732-5g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
5g
$660 2024-06-07
A2B Chem LLC
AD83106-100mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
100mg
$56.00 2024-04-19
A2B Chem LLC
AD83106-250mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
250mg
$80.00 2024-04-19
A2B Chem LLC
AD83106-1g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
1g
$175.00 2024-04-19
A2B Chem LLC
AD83106-5g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
5g
$694.00 2024-04-19
eNovation Chemicals LLC
Y1248732-100mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
100mg
$90 2025-02-24

1,3-Dioxolan-2-one, 4-propyl- Método de produção

Método de produção 1

Condições de reacção
1.1 1 h, 125 °C
Referência
An efficient synthesis of organic carbonates: atom economic protocol with a new catalytic system
Veldurthy, Bhaskar; Figueras, Francois, Chemical Communications (Cambridge, 2004, (6), 734-735

Método de produção 2

Condições de reacção
1.1 Reagents: Calcium carbide Catalysts: 1,10-Phenanthroline ,  Zinc triflate Solvents: N-Methyl-2-pyrrolidone ;  3 MPa, rt; rt → 180 °C; 24 h, 5 MPa, 180 °C
Referência
Calcium carbide as a dehydrating agent for the synthesis of carbamates, glycerol carbonate, and cyclic carbonates from carbon dioxide
Zhang, Qiao; Yuan, Hao-Yu; Lin, Xiao-Tao; Fukaya, Norihisa; Fujitani, Tadahiro; et al, Green Chemistry, 2020, 22(13), 4231-4239

Método de produção 3

Condições de reacção
1.1 Catalysts: 1852525-54-2 ;  1 MPa, 120 °C; 3 h, 120 °C
Referência
Highly efficient synthesis of cyclic carbonates from carbon dioxide and epoxides catalyzed by ionic liquid [Heemim][ZrCl5]
Hu, Yu-Lin; Lu, Ming; Yang, Xue-Lin, RSC Advances, 2015, 5(83), 67886-67891

Método de produção 4

Condições de reacção
1.1 Catalysts: Tetrabutylammonium bromide ,  Cobalt 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin ;  12 h, 1 atm, rt
Referência
Fast and Robust Synthesis of Metalated PCN-222 and Their Catalytic Performance in Cycloaddition Reactions with CO2
Carrasco, Sergio ; Sanz-Marco, Amparo; Martin-Matute, Belen, Organometallics, 2019, 38(18), 3429-3435

Método de produção 5

Condições de reacção
1.1 Catalysts: Phosphonium, [(2′-hydroxy[1,1′-biphenyl]-2-yl)methyl]triphenyl-, iodide (1:1) ;  24 h, 60 °C
1.2 1 atm, 60 °C → rt
Referência
Design of bifunctional quaternary phosphonium salt catalysts for CO2 fixation reaction with epoxides under mild conditions
Liu, Shiyao; Suematsu, Naoki; Maruoka, Keiji; Shirakawa, Seiji, Green Chemistry, 2016, 18(17), 4611-4615

Método de produção 6

Condições de reacção
1.1 Reagents: 2-Methyl-3-butyn-2-ol Catalysts: 2567993-44-4 Solvents: Acetonitrile ;  10 s, 5 bar, rt; 10 min, rt; 16 h, 50 °C
Referência
CO2 Fixation by Dual-Function Cu(triNHC) Catalysts as a Route to Carbonates and Carbamates via α-Alkylidene Carbonates
Seo, Changhyeon ; Kim, Seong Eon; Kim, Hyunjin ; Jang, Hye-Young, ACS Sustainable Chemistry & Engineering, 2022, 10(17), 5643-5650

Método de produção 7

Condições de reacção
1.1 Catalysts: Tetrabutylammonium bromide ,  2414116-88-2 ;  24 h, 40 °C
Referência
Docking Site Modulation of Isostructural Covalent Organic Frameworks for CO2 Fixation
Yang, Fan; Li, Yusen; Zhang, Ting; Zhao, Ziqiang; Xing, Guolong; et al, Chemistry - A European Journal, 2020, 26(20), 4510-4514

Método de produção 8

Condições de reacção
1.1 Reagents: Tetraethylammonium iodide Catalysts: Copper Solvents: Acetonitrile ;  1 atm, rt
1.2 Reagents: Methyl iodide ,  Potassium carbonate ;  5 h, 55 °C
Referência
Biomass-derived Cu/porous carbon for the electrocatalytic synthesis of cyclic carbonates from CO2 and diols under mild conditions
Zhang, Jing-Jie; Li, Shi-Ming; Shi, Yi; Hu, Qiao-Li; Wang, Huan; et al, New Journal of Chemistry, 2020, 44(27), 11817-11823

Método de produção 9

Condições de reacção
1.1 Reagents: Tetraethylammonium iodide Solvents: Acetonitrile ;  1 atm, 25 °C
Referência
Electrosynthesis of cyclic carbonates from CO2 and epoxides on a reusable copper nanoparticle cathode
Wu, Laxia; Yang, Hengpan; Wang, Huan; Lu, Jiaxing, RSC Advances, 2015, 5(30), 23189-23192

Método de produção 10

Condições de reacção
1.1 Catalysts: Triethylene glycol ,  Potassium iodide ;  24 h, 1 atm, 40 °C
Referência
Potassium Iodide-Tetraethylene Glycol Complex as a Practical Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions
Kaneko, Shiho; Shirakawa, Seiji, ACS Sustainable Chemistry & Engineering, 2017, 5(4), 2836-2840

Método de produção 11

Condições de reacção
1.1 Catalysts: Dicobalt octacarbonyl ;  1 h, 180 °C
Referência
Reactions of diols with dimethyl carbonate in the presence of W(CO)6 and Co2(CO)8
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu., Russian Journal of Organic Chemistry, 2014, 50(7), 948-952

Método de produção 12

Condições de reacção
1.1 Catalysts: Ethanamine, N,N-diethyl-, hydriodide (1:1) ;  5 min, 0 °C; 0 °C → 40 °C
1.2 24 h, 1 atm, 40 °C
Referência
Triethylamine Hydroiodide as a Simple Yet Effective Bifunctional Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions
Kumatabara, Yusuke; Okada, Megumi; Shirakawa, Seiji, ACS Sustainable Chemistry & Engineering, 2017, 5(8), 7295-7301

Método de produção 13

Condições de reacção
1.1 Catalysts: 2097081-09-7 ;  2 h, 0.8 MPa, 100 °C
Referência
Highly Efficient and Convenient Supported Ionic Liquid TiCl5-DMIL@SiO2@Fe3O4-Catalyzed Cycloaddition of CO2 and Epoxides to Cyclic Carbonates
Hu, Yu Lin; Xing, Rong, Catalysis Letters, 2017, 147(6), 1453-1463

Método de produção 14

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Bis(salicylidene)-1,2-cyclohexanediamine Solvents: 1,2-Dichloroethane ;  5 min, 3570.0 kPa, rt; rt → 120 °C; 48 h, 120 °C; 120 °C → rt
Referência
Chemical fixation of carbon dioxide co-catalyzed by a combination of Schiff bases or phenols and organic bases
Shen, Yu-Mei; Duan, Wei-Liang; Shi, Min, European Journal of Organic Chemistry, 2004, (14), 3080-3089

Método de produção 15

Condições de reacção
1.1 Catalysts: Zinc iodide ,  Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, bromide (1:1), polymer with 4,4… Solvents: Methanol ;  12 h, rt
1.2 rt
Referência
Di-ionic multifunctional porous organic frameworks for efficient CO2 fixation under mild and co-catalyst free conditions
Ma, Dingxuan; Li, Jixin; Liu, Kang; Li, Baiyan; Li, Chunguang; et al, Green Chemistry, 2018, 20(23), 5285-5291

Método de produção 16

Condições de reacção
1.1 Catalysts: Potassium bromide ,  Cobalt dinitrate ,  2,5-Dihydroxy-1,4-benzenedicarboxylic acid 1,4-dihydrazide ;  5 h, 0.6 MPa, 100 °C
Referência
Cobalt-based catalytic system for the chemical fixation of CO2 under solvent-free conditions
Wu, Fengtian ; Lin, Yu, Applied Organometallic Chemistry, 2020, 34(3),

Método de produção 17

Condições de reacção
1.1 Catalysts: Dichloromethane ,  Niobium pentoxide Solvents: Dimethylformamide ;  12 h, 5 MPa, 423 K; 423 K → rt
Referência
Nb(V) compounds as epoxides carboxylation catalysts: the role of the solvent
Aresta, Michele; Dibenedetto, Angela; Gianfrate, Libero; Pastore, Carlo, Journal of Molecular Catalysis A: Chemical, 2003, 204, 204-205

Método de produção 18

Condições de reacção
1.1 Solvents: Tetraethylammonium tetrafluoroborate ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  40 °C
1.2 2 h, 1 atm, 40 °C
1.3 Reagents: Methyl iodide ,  Potassium carbonate ;  5 h, 60 °C
Referência
Synthesis of cyclic carbonates from CO2 and diols via electrogenerated N-heterocyclic carbenes
Wu, La-Xia; Wang, Huan; Tu, Zhuo-Ying; Ding, Bin-Bin; Xiao, Yan; et al, International Journal of Electrochemical Science, 2012, 7(11), 11540-11549

1,3-Dioxolan-2-one, 4-propyl- Raw materials

1,3-Dioxolan-2-one, 4-propyl- Preparation Products

Fornecedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.